Dibenz[b,f][1,4]oxazepin-11(10H)-one, also known as 5H-benzo[b][1,4]benzoxazepin-6-one, is a heterocyclic compound that can be synthesized through various methods. One common approach involves the condensation of diphenylamine with phthalic anhydride, followed by cyclization and oxidation. PubChem, National Institutes of Health: )
While research is ongoing, Dibenz[b,f][1,4]oxazepin-11(10H)-one has been explored for its potential applications in various scientific fields, including:
Dibenzo[b,f][1,4]oxazepin-11(10H)-one is a heterocyclic compound characterized by a fused bicyclic structure that incorporates both benzene and oxazepine moieties. Its chemical formula is C13H9NO2, and it features a nitrogen atom within a seven-membered ring, contributing to its unique chemical properties. This compound is notable for its potential applications in pharmaceuticals and materials science due to its structural complexity and biological activity.
Due to the limited research available, there is no documented information on the mechanism of action of Dibenzo[b,f][1,4]oxazepin-11(10H)-one.
The synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves several methods:
Dibenzo[b,f][1,4]oxazepin-11(10H)-one has potential applications in various fields:
Interaction studies are crucial for understanding how dibenzo[b,f][1,4]oxazepin-11(10H)-one interacts with biological systems. Preliminary studies suggest that it may bind to specific receptors or enzymes involved in cellular signaling pathways. Further research is needed to characterize these interactions quantitatively and qualitatively.
Dibenzo[b,f][1,4]oxazepin-11(10H)-one shares structural similarities with several other compounds in the oxazepine family. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Notable Features |
---|---|---|
Dibenzo[b,f][1,4]oxazepine | Bicyclic | Lacks carbonyl oxygen; primarily aromatic |
Dibenzo[b,e][1,4]oxazepin | Bicyclic | Different fusion pattern; distinct electronic properties |
5H-benzo[b][1,4]benzoxazepine | Bicyclic | Contains additional benzene ring; different reactivity |
Dibenzo[c,e][1,4]oxazepin | Bicyclic | Variations in nitrogen positioning; altered properties |
Dibenzo[b,f][1,4]oxazepin-11(10H)-one is unique due to its specific arrangement of functional groups and heteroatoms, which influences its reactivity and biological activity compared to other similar compounds.
DBO-11-one was first synthesized in the mid-20th century through intramolecular nucleophilic substitution reactions. Early methods involved base-catalyzed cyclization of 2-nitrobenzoic acid derivatives, such as 2-hydroxyanilides, to form the oxazepine core. These foundational studies established the compound’s stability and reactivity, particularly its susceptibility to nucleophilic substitution at the nitro group.
Key Milestones
Year | Development | Reference |
---|---|---|
2006 | Base-catalyzed synthesis from 2-nitrobenzoic acids | |
2014 | Review of 12 synthetic protocols for DBO derivatives | |
2020 | Solvent-controlled divergent synthesis methods |
DBO-11-one derivatives gained attention for their dual role:
Dibenzo[b,f] [1] [4]oxazepin-11(10H)-one represents a distinctive member of the heterocyclic compound family, specifically classified within the seven-membered heterocyclic systems containing both nitrogen and oxygen heteroatoms [11] [12]. The compound belongs to the oxazepine class, which constitutes seven-membered rings featuring oxygen at position 1 and nitrogen at position 3, plus five carbon atoms in the fundamental ring structure [12] [13]. Within the broader heterocyclic taxonomy, oxazepines are positioned among the medium-ring heterocycles, distinguished from their smaller five- and six-membered counterparts by their unique conformational flexibility and electronic properties [11] [14].
The systematic classification places dibenzo[b,f] [1] [4]oxazepin-11(10H)-one within the tricyclic fused heterocyclic systems, where two benzene rings are fused to a central seven-membered oxazepine core [2] [15]. This structural arrangement positions the compound within a privileged scaffold category in medicinal chemistry, as seven-membered heterocycles with two heteroatoms have demonstrated significant biological activities including anti-inflammatory, antifungal, and anti-epileptic properties [7] [16]. The compound's classification as an oxazepinone specifically denotes the presence of a carbonyl functional group at position 11, creating a lactam structure that enhances the molecule's stability and biological activity potential [44] [45].
According to the Hantzsch-Widman nomenclature system for heterocyclic compounds, the dibenzo[b,f] [1] [4]oxazepine core represents a systematic fusion pattern where the oxazepine ring is annulated at specific positions with two benzene rings [11] [27]. The compound exhibits a molecular formula of carbon thirteen hydrogen nine nitrogen monoxide dioxide (C₁₃H₉NO₂) with a molecular weight of 211.22 grams per mole, placing it within the optimal range for drug-like properties according to established pharmaceutical guidelines [2] [44].
Table 1: Molecular Properties of Dibenzo[b,f] [1] [4]oxazepin-11(10H)-one
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₃H₉NO₂ | [2] [4] [9] |
Molecular Weight (g/mol) | 211.22 | [2] [4] [44] |
CAS Number | 3158-85-8 | [2] [4] [9] |
Melting Point (°C) | 211-213 | [9] [44] |
Boiling Point (°C) | 277.4 at 760 mmHg | [9] |
Density (g/cm³) | 1.261 | [9] |
LogP | 3.18260 | [9] |
Polar Surface Area (Ų) | 38.33000 | [9] |
Hydrogen Bond Donors | 1 | [4] |
Hydrogen Bond Acceptors | 2 | [4] |
The structural relationship between dibenzo[b,f] [1] [4]oxazepin-11(10H)-one and its sulfur and nitrogen analogs reveals fundamental insights into heterocyclic system design and electronic properties [18] [20]. Dibenzothiazepines, characterized by sulfur replacement of the oxygen heteroatom, exhibit a distinctive "butterfly" conformation that significantly influences their pharmacological profiles and receptor binding characteristics [20] [22]. This conformational behavior arises from the larger atomic radius of sulfur compared to oxygen, creating different bond angles and electronic distributions within the seven-membered ring system [22] [24].
Dibenzodiazepines, featuring two nitrogen atoms in the seven-membered ring, represent another structurally related class with well-established therapeutic applications [18] [23]. The presence of two nitrogen heteroatoms fundamentally alters the electronic character of the central ring, increasing basicity and hydrogen bonding potential compared to the single nitrogen-oxygen combination found in dibenzoxazepines [21] [23]. Research has demonstrated that dibenzodiazepine systems adopt distorted boat conformations, with dihedral angles between benzene rings ranging from 48 to 90 degrees depending on substitution patterns [23].
Comparative studies of these tricyclic systems reveal that heteroatom identity profoundly influences molecular geometry and conformational preferences [20] [22]. Dibenzothiazepines typically exhibit flexure angles between benzene rings of approximately 108 degrees, while dibenzoxazepines demonstrate slightly larger flexure angles of 116.9 degrees [22]. These geometric differences translate into distinct pharmacological profiles, with each heteroatom combination conferring unique receptor selectivity and binding affinity characteristics [18] [19].
The electronic properties of these related systems also demonstrate systematic variations based on heteroatom electronegativity and orbital characteristics [20] [22]. Oxygen-containing systems like dibenzo[b,f] [1] [4]oxazepin-11(10H)-one typically exhibit intermediate electronegativity effects compared to the more electronegative nitrogen systems and less electronegative sulfur analogs [24]. This intermediate electronic character contributes to balanced lipophilicity and hydrogen bonding properties that are optimal for biological membrane penetration [33].
Table 2: Structural Classification of Dibenzo[b,f] [1] [4]oxazepin-11(10H)-one
Classification Level | Description |
---|---|
Ring System Type | Tricyclic fused heterocycle |
Number of Rings | Three (3) |
Ring Sizes | Two 6-membered benzene rings + one 7-membered oxazepine ring |
Heteroatoms | Nitrogen (N), Oxygen (O) |
Heteroatom Positions | N at position 10, O at position 1 (oxazepine numbering) |
Functional Groups | Lactam (amide carbonyl) |
Degree of Unsaturation | Eight (8) |
Aromatic Rings | Two benzene rings |
Systematic Class | Dibenzo[b,f] [1] [4]oxazepine derivative |
The molecular design principles underlying dibenzo[b,f] [1] [4]oxazepin-11(10H)-one architecture reflect sophisticated strategies for optimizing heterocyclic scaffold properties [26] [28]. The tricyclic framework represents a fusion of aromatic stability from the benzene rings with the conformational flexibility inherent in seven-membered heterocycles [31] [32]. This combination creates a privileged scaffold that balances structural rigidity necessary for specific receptor recognition with sufficient flexibility to accommodate induced-fit binding mechanisms [15] [34].
The seven-membered oxazepine ring serves as the central architectural element, providing the compound with unique three-dimensional characteristics that distinguish it from planar aromatic systems [33] [34]. Crystallographic analysis reveals that dibenzo[b,f] [1] [4]oxazepine systems adopt non-planar, basket-like conformations with dihedral angles between aromatic rings of approximately 64.9 to 68.8 degrees [33]. This saddle-shaped geometry, often described as butterfly-like, creates distinct spatial arrangements that influence molecular recognition and binding selectivity [20] [33].
The strategic placement of heteroatoms within the seven-membered ring follows established principles of heterocyclic design, where oxygen and nitrogen positioning optimizes both electronic distribution and hydrogen bonding potential [27] [28]. The oxygen heteroatom at position 1 provides electron-withdrawing effects that stabilize the ring system, while the nitrogen at position 10 offers sites for protonation and hydrogen bonding interactions [13] [16]. This heteroatom arrangement creates a dipolar character that enhances solubility and membrane permeability properties [33].
Ring fusion strategies in dibenzo systems follow modular design principles that allow systematic variation of electronic and steric properties [25] [32]. The specific fusion pattern in dibenzo[b,f] [1] [4]oxazepine systems creates extended conjugation pathways that influence absorption and emission characteristics, making these scaffolds valuable for both therapeutic and materials science applications [30] [34]. The benzene ring fusion also provides multiple sites for functional group installation, enabling structure-activity relationship studies and property optimization [21] [25].
The lactam functionality at position 11 represents a critical design element that introduces planarity constraints and hydrogen bonding capabilities [10] [35]. This carbonyl group participates in intramolecular interactions that stabilize specific conformations while providing recognition elements for biological targets [36] [37]. The lactam structure also enhances synthetic accessibility through established cyclization methodologies including copper-catalyzed cross-coupling reactions and hypervalent iodine-mediated cyclizations [10] [39].
Irritant